An In-depth Technical Guide to the Physicochemical Properties and Boiling Point of Cyclobutylpropionitrile
An In-depth Technical Guide to the Physicochemical Properties and Boiling Point of Cyclobutylpropionitrile
Abstract
Cyclobutylpropionitrile, a niche yet significant molecule in the landscape of organic synthesis, presents a unique combination of a strained cycloalkane and a polar nitrile functional group. This guide provides a comprehensive analysis of its physicochemical properties, with a particular focus on its boiling point. In the absence of direct experimental data for cyclobutylpropionitrile, this document establishes a robust estimation of its key properties through a detailed examination of homologous cycloalkyl nitriles. This paper is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for reaction design, process scale-up, and safety assessments.
Introduction: The Significance of Cycloalkyl Nitriles
Cycloalkyl nitriles are a class of organic compounds that incorporate a cycloalkane ring and a nitrile (-C≡N) functional group. The presence of the nitrile group imparts polarity and the ability to participate in a variety of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The cycloalkane moiety, on the other hand, introduces conformational rigidity and influences the lipophilicity of the molecule, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of bioactive compounds.
Cyclobutylpropionitrile, with its four-membered ring, is of particular interest due to the inherent ring strain of the cyclobutane group, which can influence its reactivity and physical properties. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in synthetic chemistry.
Methodology: Estimation through Homologous Series Analysis
The following homologous series were examined to establish these trends:
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Cycloalkylacetonitriles: Cyclopropylacetonitrile, Cyclobutylacetonitrile, Cyclopentylacetonitrile, and Cyclohexylacetonitrile.
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Cycloalkylpropionitriles: Due to the scarcity of data for this series, estimations will also consider the incremental effect of an additional methylene group between the cycloalkane and the nitrile.
Physicochemical Properties of Homologous Cycloalkylacetonitriles
To establish a reliable basis for estimation, the experimentally determined physicochemical properties of several cycloalkylacetonitriles were compiled.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Cyclopropylacetonitrile | 6542-60-5 | C₅H₇N | 81.12 | 142-144[1][2][3] | 0.890[1] | 1.4235-1.4245[1] |
| Cyclobutylacetonitrile | 4426-03-3 | C₆H₉N | 95.14 | ~165-170 (estimated) | ~0.90 (estimated) | ~1.43 (estimated) |
| Cyclopentylacetonitrile | 4254-02-8 | C₇H₁₁N | 109.17 | 67-68 @ 10 mmHg[4] | 0.912 @ 25°C[4] | 1.441[4] |
| Cyclohexylacetonitrile | 4435-14-7 | C₈H₁₃N | 123.20 | 223.7 @ 760 mmHg[5] | N/A | N/A |
Note: The boiling point of cyclopentylacetonitrile is given at reduced pressure. An estimated atmospheric boiling point would be significantly higher, likely in the range of 180-190°C.
As expected, the boiling point increases with the size of the cycloalkyl ring due to increased molecular weight and greater surface area, leading to stronger van der Waals forces.
Estimated Physicochemical Properties of Cyclobutylpropionitrile
Based on the trends observed in the cycloalkylacetonitrile series and considering the addition of a methylene group to form the propionitrile, the following properties for cyclobutylpropionitrile (C₇H₁₁N, Molecular Weight: 109.17 g/mol ) are estimated:
| Property | Estimated Value | Rationale |
| Boiling Point | 185 - 195 °C | The boiling point of cyclobutylacetonitrile is estimated to be around 165-170°C. The addition of a methylene group to extend the chain to propionitrile would further increase the boiling point by approximately 20-25°C, a typical increment for a homologous series. |
| Density | ~0.91 g/mL at 20°C | The density of cycloalkyl nitriles shows a slight increasing trend with ring size. The estimated value for cyclobutylpropionitrile is placed between that of cyclopropylacetonitrile and cyclopentylacetonitrile. |
| Refractive Index | ~1.44 | The refractive index also demonstrates a gradual increase with molecular weight in this class of compounds. The estimated value is an interpolation based on the available data. |
Factors Influencing the Boiling Point of Cyclobutylpropionitrile
The boiling point of a substance is a critical physical property that reflects the strength of its intermolecular forces. For cyclobutylpropionitrile, several factors contribute to its estimated boiling point:
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Dipole-Dipole Interactions: The nitrile group (-C≡N) is highly polar, creating a significant molecular dipole. These strong dipole-dipole interactions are the primary reason for the relatively high boiling points of nitriles compared to nonpolar compounds of similar molecular weight.
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Van der Waals Forces: As with all molecules, London dispersion forces are present. The size and surface area of the cyclobutyl and propyl groups contribute to these forces. The boiling point generally increases with increasing molecular weight and surface area.
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Molecular Shape and Packing: The cyclobutane ring introduces a degree of rigidity and a specific three-dimensional shape that influences how the molecules can pack together in the liquid state. While branched isomers typically have lower boiling points than their linear counterparts, the cyclic nature of the alkyl group presents a more complex scenario.
Synthetic Considerations and Experimental Protocols
While a definitive, published synthesis of cyclobutylpropionitrile is not readily found, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for the synthesis of such nitriles involves the nucleophilic substitution of a haloalkane with a cyanide salt.
Proposed Synthesis of Cyclobutylpropionitrile
A two-step synthesis starting from cyclobutylmethanol is proposed:
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Conversion of Cyclobutylmethanol to (Bromomethyl)cyclobutane:
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This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid.
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Nucleophilic Substitution with Cyanide:
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The resulting (bromomethyl)cyclobutane can then be reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to yield cyclobutylacetonitrile. To obtain cyclobutylpropionitrile, a two-carbon extension would be necessary, for example, starting from (2-bromoethyl)cyclobutane.
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General Experimental Protocol for Nitrile Synthesis via Nucleophilic Substitution
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Warning: This is a generalized protocol and should be adapted and performed by a qualified chemist with appropriate safety precautions, especially when handling highly toxic cyanide salts.
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Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with the appropriate (2-haloethyl)cyclobutane and a polar aprotic solvent (e.g., DMSO).
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Reagent Addition: Sodium cyanide is added portion-wise to the stirred solution. The reaction mixture is then heated to a temperature typically between 60-100°C.
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Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation. The boiling point of the purified cyclobutylpropionitrile would be determined during this step.
Conclusion
While direct experimental data for cyclobutylpropionitrile remains elusive, this guide provides a robust estimation of its key physicochemical properties, including a boiling point in the range of 185-195°C. This estimation is grounded in the analysis of homologous series and an understanding of the structural factors that influence intermolecular forces. The proposed synthetic route offers a practical approach for its preparation and experimental verification of these properties. This information is critical for chemists and researchers who intend to work with this compound, enabling them to design experiments, anticipate its behavior, and handle it safely. Further experimental investigation is warranted to confirm these estimated values and to fully characterize this intriguing molecule.
References
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Cyclopropylacetonitrile | CAS 6542-60-5 | C5H7N | P212121 Store. (n.d.). Retrieved March 24, 2026, from [Link]
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3-Cyclopentyl-3-oxo-propionitrile | 95882-33-0. (n.d.). LookChem. Retrieved March 24, 2026, from [Link]
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6542-60-5 | Cyclopropylacetonitrile. (n.d.). Capot Chemical. Retrieved March 24, 2026, from [Link]
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2-Cyclohexylacetonitrile. (n.d.). MySkinRecipes. Retrieved March 24, 2026, from [Link]
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CAS: 6542-60-5 Name: 2-Cyclopropylacetonitrile. (n.d.). Aribo Biotechnology. Retrieved March 24, 2026, from [Link]
